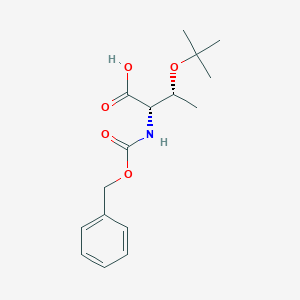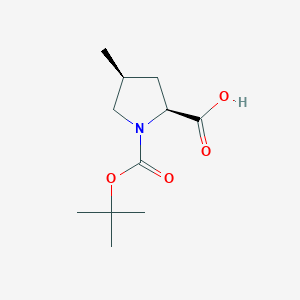![molecular formula C23H28Br2NP B151365 [3-(ジメチルアミノ)プロピル]トリフェニルホスホニウムブロミドヒドロブロミド CAS No. 27710-82-3](/img/structure/B151365.png)
[3-(ジメチルアミノ)プロピル]トリフェニルホスホニウムブロミドヒドロブロミド
概要
説明
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide is a quaternary phosphonium compound with the molecular formula (CH₃)₂NCH₂CH₂CH₂P(C₆H₅)₃(Br)·HBr. It is commonly used as a reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes from aldehydes and ketones .
科学的研究の応用
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of alkenes via the Wittig reaction.
Biology: Employed in the synthesis of biologically active compounds, including potential antitumor agents.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
生化学分析
Biochemical Properties
The compound is known to participate in biochemical reactions, particularly in the preparation of chlorpheniramine analogs which reverse chloroquine resistance in Plasmodium falciparum by inhibiting PfCRT
Molecular Mechanism
It is known to participate in the Wittig reaction with benzaldehyde
準備方法
Synthetic Routes and Reaction Conditions
The preparation of [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide involves several steps:
Formation of Triphenylphosphonium Intermediate: Triphenylphosphine reacts with 1,3-dibromopropane in toluene at 80°C for 5-6 hours to form the intermediate triphenylphosphonium bromide.
Reaction with Dimethylamine: The intermediate is then reacted with dimethylamine in methanol at 50°C for 10-14 hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch reactions using similar conditions as described above, with careful control of temperature and reaction times to ensure high yield and purity .
化学反応の分析
Types of Reactions
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide undergoes several types of chemical reactions:
Wittig Reaction: It is used as a Wittig reagent to form alkenes from aldehydes and ketones.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the triphenylphosphonium group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles, with reactions often conducted in polar aprotic solvents.
Major Products
Wittig Reaction: The major products are alkenes.
Substitution Reactions: The products depend on the specific electrophile used but generally involve the replacement of the bromide ion with the incoming nucleophile.
作用機序
The mechanism of action of [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide primarily involves its role as a Wittig reagent. In the Wittig reaction, the compound forms a phosphonium ylide, which then reacts with an aldehyde or ketone to form an alkene.
類似化合物との比較
Similar Compounds
- (3-Carboxypropyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (6-Aminohexyl)triphenylphosphonium bromide hydrobromide
Uniqueness
[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide is unique due to its specific structure, which allows it to act as an effective Wittig reagent. Its dimethylamino group provides additional reactivity and selectivity in certain reactions, making it a valuable compound in organic synthesis .
特性
IUPAC Name |
3-(dimethylamino)propyl-triphenylphosphanium;bromide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NP.2BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;;/h3-11,13-18H,12,19-20H2,1-2H3;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVFHFOWYYPBS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Br2NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635333 | |
| Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27710-82-3 | |
| Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide, hydrobromide (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27710-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(Dimethylamino)propyl)triphenylphosphonium bromide hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027710823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R)-5-[(1S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylethyl]tetrahydro-2-oxo-3-furancarboxyli](/img/structure/B151285.png)








![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)




